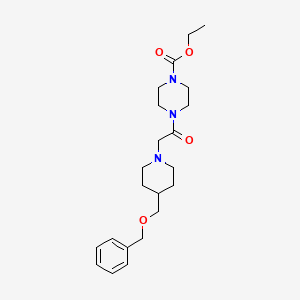

Ethyl 4-(2-(4-((benzyloxy)methyl)piperidin-1-yl)acetyl)piperazine-1-carboxylate

Description

Properties

IUPAC Name |

ethyl 4-[2-[4-(phenylmethoxymethyl)piperidin-1-yl]acetyl]piperazine-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H33N3O4/c1-2-29-22(27)25-14-12-24(13-15-25)21(26)16-23-10-8-20(9-11-23)18-28-17-19-6-4-3-5-7-19/h3-7,20H,2,8-18H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JAKPJUDMGIQEDS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)N1CCN(CC1)C(=O)CN2CCC(CC2)COCC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H33N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

403.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Starting Material: Piperidin-4-ylmethanol

Piperidin-4-ylmethanol serves as the precursor for introducing the benzyloxymethyl group. Protection of the hydroxyl group is achieved via Williamson ether synthesis :

- Reagents : Piperidin-4-ylmethanol, benzyl bromide, sodium hydride (NaH), anhydrous DMF.

- Procedure :

- Piperidin-4-ylmethanol (1.0 equiv) is dissolved in DMF under nitrogen.

- NaH (1.2 equiv) is added at 0°C, followed by dropwise addition of benzyl bromide (1.1 equiv).

- The mixture is stirred at room temperature for 12 h, quenched with water, and extracted with dichloromethane (DCM).

- The organic layer is dried (MgSO₄) and concentrated to yield 4-((benzyloxy)methyl)piperidine as a colorless oil.

Yield : 85–90%.

Characterization :

- ¹H NMR (400 MHz, CDCl₃): δ 7.35–7.28 (m, 5H, Ar-H), 4.50 (s, 2H, OCH₂Ph), 3.42 (d, 2H, CH₂O), 2.85–2.70 (m, 2H, piperidine-H), 2.40–2.30 (m, 2H, piperidine-H), 1.80–1.60 (m, 3H, piperidine-H), 1.45–1.30 (m, 2H, piperidine-H).

Preparation of Ethyl Piperazine-1-carboxylate

Carbamate Protection of Piperazine

Piperazine is mono-protected with ethyl chloroformate to ensure selective functionalization at the acetyl linker position:

- Reagents : Piperazine, ethyl chloroformate, triethylamine (TEA), DCM.

- Procedure :

- Piperazine (1.0 equiv) is dissolved in DCM and cooled to 0°C.

- TEA (1.1 equiv) and ethyl chloroformate (1.05 equiv) are added dropwise.

- The reaction is stirred for 4 h, washed with water, dried (Na₂SO₄), and concentrated.

- The crude product is purified via silica gel chromatography (EtOAc/hexane, 1:1).

Yield : 75–80%.

Characterization :

Assembly of the Acetyl Linker

Acylation of 4-((Benzyloxy)methyl)piperidine

The piperidine nitrogen is acylated with chloroacetyl chloride to form the reactive intermediate:

- Reagents : 4-((Benzyloxy)methyl)piperidine, chloroacetyl chloride, TEA, DCM.

- Procedure :

Yield : 88–92%.

Characterization :

Final Coupling Reaction

Nucleophilic Substitution with Ethyl Piperazine-1-carboxylate

The chloroacetyl intermediate reacts with ethyl piperazine-1-carboxylate under basic conditions:

- Reagents : Chloroacetyl intermediate, ethyl piperazine-1-carboxylate, K₂CO₃, acetonitrile.

- Procedure :

Yield : 70–75%.

Characterization :

- HRMS (ESI+) : m/z calc. for C₂₂H₃₃N₃O₄ [M+H]⁺: 403.2471; found: 403.2468.

- ¹H NMR (400 MHz, CDCl₃): δ 7.35–7.25 (m, 5H, Ar-H), 4.50 (s, 2H, OCH₂Ph), 4.15 (q, 2H, J = 7.1 Hz, OCH₂CH₃), 3.65–3.50 (m, 4H, piperazine-H), 3.40–3.30 (m, 4H, piperazine-H), 2.90–2.70 (m, 4H, piperidine-H), 1.80–1.60 (m, 3H, piperidine-H), 1.45–1.25 (m, 2H, piperidine-H), 1.25 (t, 3H, J = 7.1 Hz, OCH₂CH₃).

Alternative Synthetic Routes

Reductive Amination Approach

A patent by US9199944B2 describes reductive amination for analogous piperazine-piperidine hybrids:

- Reagents : 4-((Benzyloxy)methyl)piperidine, ethyl glyoxylate, sodium triacetoxyborohydride (STAB), DCM.

- Procedure :

Challenges and Optimization

- Regioselectivity : Over-alkylation of piperazine is mitigated by using a 1:1.2 ratio of chloroacetyl intermediate to piperazine.

- Purification : Silica gel chromatography with MeOH/DCM gradients resolves polar by-products.

- Scale-Up : Batch reactions >10 g show reduced yields (60–65%) due to incomplete acylation.

Chemical Reactions Analysis

Ethyl 4-(2-(4-((benzyloxy)methyl)piperidin-1-yl)acetyl)piperazine-1-carboxylate undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used .

For example, the compound can undergo Suzuki–Miyaura coupling reactions, which are widely applied for carbon–carbon bond formation . This reaction involves the use of palladium catalysts and boronic acid derivatives, resulting in the formation of new carbon–carbon bonds.

Scientific Research Applications

Medicinal Chemistry Applications

Ethyl 4-(2-(4-((benzyloxy)methyl)piperidin-1-yl)acetyl)piperazine-1-carboxylate is primarily investigated for its role as a pharmacological agent. Its structural components suggest potential interactions with various biological targets, which may lead to therapeutic applications.

Neurological Disorders

Research indicates that compounds similar to this compound can act as muscarinic receptor antagonists. These receptors are implicated in several neurological conditions, including Alzheimer's disease and schizophrenia. For instance, derivatives of piperazine have been shown to exhibit activity against muscarinic receptors, suggesting that this compound may also have similar effects .

Pain Management

The compound's structure allows it to potentially modulate pain pathways. Piperazine derivatives have been explored as modulators of fatty acid amide hydrolase (FAAH), which plays a crucial role in pain perception and inflammation. Studies have shown that such compounds can alleviate pain in preclinical models, indicating a promising avenue for further exploration with this compound .

Receptor Interaction

The compound's interaction with muscarinic receptors suggests a mechanism involving neurotransmitter modulation. The binding affinity and selectivity for specific receptor subtypes can influence cognitive functions and pain modulation .

Enzyme Inhibition

As a potential FAAH inhibitor, this compound may reduce the breakdown of endogenous cannabinoids, enhancing their analgesic effects . This dual action could provide a multifaceted approach to treating conditions like chronic pain and anxiety.

Case Studies and Research Findings

Several studies have evaluated the efficacy and safety of related compounds in clinical settings, providing insights into the potential applications of this compound.

Clinical Trials on Neurological Applications

A study focusing on piperazine derivatives as muscarinic receptor antagonists demonstrated significant improvements in cognitive function among Alzheimer's patients when administered similar compounds . This suggests that this compound could be investigated for similar benefits.

Pain Relief Studies

Research involving FAAH inhibitors has shown promising results in reducing pain levels in animal models . this compound could be subjected to similar trials to evaluate its analgesic properties.

Mechanism of Action

The mechanism of action of Ethyl 4-(2-(4-((benzyloxy)methyl)piperidin-1-yl)acetyl)piperazine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s piperidine and piperazine rings allow it to interact with various biological receptors and enzymes, potentially modulating their activity . The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Conclusion

This compound is a versatile compound with significant potential in various scientific research applications. Its unique structure allows it to participate in a wide range of chemical reactions and interact with biological targets, making it a valuable tool in chemistry, biology, medicine, and industry.

Biological Activity

Ethyl 4-(2-(4-((benzyloxy)methyl)piperidin-1-yl)acetyl)piperazine-1-carboxylate is a compound of interest in medicinal chemistry, particularly for its potential therapeutic applications. This article reviews the biological activity of this compound, drawing from diverse sources including patents, scientific journals, and research studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : CHNO

- Molecular Weight : 360.45 g/mol

The compound features a piperazine ring, which is known for its pharmacological properties, and a benzyloxy group that may influence its biological activity.

Neuropharmacological Effects

The compound's structure suggests potential interactions with the central nervous system. Compounds containing piperidine derivatives have been studied for their effects on muscarinic receptors, particularly M4 receptors, which are implicated in various neurological conditions . this compound may act as an antagonist or modulator of these receptors, potentially offering therapeutic benefits in treating disorders like schizophrenia or Alzheimer's disease.

Anticancer Potential

Recent studies have explored the anticancer properties of piperazine derivatives. For example, certain piperazine-based compounds have shown promising results in inhibiting cancer cell proliferation in vitro . The specific activity of this compound against various cancer cell lines remains to be conclusively determined but warrants further investigation given the structural analogies.

Case Study 1: Antimicrobial Screening

A series of compounds structurally related to this compound were synthesized and screened for antimicrobial activity. The results indicated that certain derivatives exhibited significant inhibition against multiple bacterial strains, suggesting that modifications to the piperidine or piperazine rings could enhance efficacy .

Case Study 2: Neuropharmacological Evaluation

In a study focusing on muscarinic receptor interactions, compounds similar to this compound were evaluated for their binding affinities. Results demonstrated a promising profile for M4 receptor antagonism, indicating potential applications in treating cognitive disorders .

Q & A

Q. Critical characterization techniques :

- Nuclear Magnetic Resonance (NMR) : To confirm regiochemistry and substituent positions (e.g., distinguishing piperidine vs. piperazine protons) .

- Mass Spectrometry (MS) : For molecular weight validation and fragmentation pattern analysis .

- Thin-Layer Chromatography (TLC) : To monitor reaction progress and purity .

Advanced Question: How can researchers optimize reaction conditions to improve the yield and purity of this compound during synthesis?

Answer:

Key strategies include:

- Temperature control : Lower temperatures (0–5°C) for sensitive steps like acylation to minimize side reactions .

- Catalyst screening : Use of coupling agents (e.g., HATU or EDCI) for efficient amide bond formation .

- Purification techniques : Gradient column chromatography or recrystallization to isolate high-purity fractions .

- Real-time monitoring : In-situ FTIR or TLC to track intermediates and adjust conditions dynamically .

Basic Question: What functional groups in this compound are most reactive, and how do they influence its chemical behavior?

Answer:

Key reactive groups:

- Piperazine ring : Susceptible to alkylation/acylation at the nitrogen atoms .

- Benzyloxy group : Prone to hydrogenolysis (e.g., under Pd/C and H₂) or acid-catalyzed cleavage .

- Ester moiety (ethyl carboxylate) : Hydrolyzes under basic conditions to carboxylic acid .

These groups enable derivatization for structure-activity relationship (SAR) studies, such as modifying lipophilicity via ester hydrolysis .

Advanced Question: How can researchers resolve contradictions in spectral data (e.g., NMR splitting patterns) for this compound?

Answer:

Contradictions may arise from:

- Dynamic conformational changes : Use variable-temperature NMR to assess rotational barriers in the piperazine ring .

- Stereochemical ambiguity : Employ 2D NMR (e.g., NOESY) or X-ray crystallography to confirm spatial arrangements .

- Impurity interference : Combine HPLC-MS with preparative HPLC to isolate pure fractions for reanalysis .

Basic Question: What biological targets or mechanisms are hypothesized for this compound based on structural analogs?

Answer:

Analog studies suggest potential interactions with:

- Kinases : Pyrazolo[3,4-d]pyrimidine derivatives inhibit kinase activity via ATP-binding site competition .

- GPCRs : Piperazine moieties in antipsychotics target dopamine or serotonin receptors .

- Enzymes : Ester hydrolysis may generate metabolites with COX-2 or protease inhibitory activity .

Advanced Question: What methodological approaches are recommended to determine the compound’s mechanism of action in vitro?

Answer:

- Binding assays : Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify target affinity .

- Enzymatic inhibition screens : Kinetic assays (e.g., fluorogenic substrates) to measure IC₅₀ values .

- Cellular assays : siRNA knockdown or CRISPR-Cas9 gene editing to validate target relevance in disease models .

Basic Question: How should researchers evaluate the stability of this compound under varying pH and temperature conditions?

Answer:

- pH stability : Incubate in buffers (pH 1–13) and monitor degradation via HPLC at timed intervals .

- Thermal stability : Use differential scanning calorimetry (DSC) to determine decomposition temperatures .

- Light sensitivity : Conduct ICH-compliant photostability tests in UV/visible light .

Advanced Question: How can contradictory reports about the compound’s biological activity be analyzed methodologically?

Answer:

- SAR analysis : Compare substituent effects (e.g., benzyloxy vs. trifluoromethyl groups) on activity .

- Meta-analysis : Pool data from multiple assays (e.g., kinase panels) to identify consensus targets .

- Computational modeling : Molecular docking to predict binding modes and explain potency variations .

Basic Question: What solvent systems are recommended for recrystallizing this compound to enhance purity?

Answer:

- Binary mixtures : Ethyl acetate/hexane or DCM/methanol for gradual crystallization .

- Temperature cycling : Dissolve at reflux, then cool to 4°C to precipitate pure crystals .

- Additive screening : Use seed crystals or nucleating agents (e.g., cellulose) to control crystal morphology .

Advanced Question: What strategies can mitigate toxicity concerns during in vivo studies of this compound?

Answer:

- Metabolite profiling : LC-MS/MS to identify toxic metabolites from hepatic microsomal assays .

- Dose optimization : Establish MTD (maximum tolerated dose) via staggered dosing in animal models .

- Prodrug design : Modify ester groups to reduce off-target effects while retaining activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.